N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of tetrazole, pyridine, and thiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple heterocyclic rings in its structure makes it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the tetrazole ring via [2+3] cycloaddition of a nitrile with an azide . The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final coupling step involves the formation of the carboxamide linkage under mild conditions using coupling reagents like EDCI or DCC .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
- 1,3-bis(1-methyltetrazol-5-yl)triazene
- 1,3-bis(2-methyltetrazol-5-yl)triazene
- N-(1-methyltetrazol-5-yl)trinitroacetimidamide
Comparison: N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of tetrazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, specific binding affinities, and a broader range of applications .
Properties
IUPAC Name |
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS/c1-24-15(21-22-23-24)11-5-4-6-12(9-11)20-16(25)14-10-19-17(26-14)13-7-2-3-8-18-13/h2-10H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTUTEKXJGLFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3=CN=C(S3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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